molecular formula C8H12N2O2 B7890110 1,2-Bis-(2-isocyanoethoxy)-ethane

1,2-Bis-(2-isocyanoethoxy)-ethane

Cat. No.: B7890110
M. Wt: 168.19 g/mol
InChI Key: RRJSXUJMUANLHN-UHFFFAOYSA-N
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Description

1,2-Bis-(2-isocyanoethoxy)-ethane (CAS: 338468-14-7) is a bis-substituted ethane derivative featuring two isocyanoethoxy (-O-CH2-CH2-N≡C) groups symmetrically attached to an ethane backbone . The isocyano group (N≡C) is highly reactive, enabling applications in coordination chemistry and polymer cross-linking, though it also necessitates stringent safety protocols due to toxicity concerns .

Properties

IUPAC Name

1-isocyano-2-[2-(2-isocyanoethoxy)ethoxy]ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-9-3-5-11-7-8-12-6-4-10-2/h3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJSXUJMUANLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCOCCOCC[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis: Halogenated Ethoxy Derivatives

The synthesis of halogenated ethoxy derivatives serves as a critical precursor step for introducing isocyanide functionalities. For example, 1,2-bis(2-chloroethoxy)ethane is synthesized via chlorination of triethylene glycol using thionyl chloride (SOCl₂) in the presence of pyridine and dioxane at 80°C . This method achieves a 91% yield by leveraging thionyl chloride’s dual role as a chlorinating agent and solvent, with pyridine neutralizing HCl byproducts . The general procedure involves:

  • Dissolving triethylene glycol and pyridine in dioxane.

  • Slow addition of SOCl₂ to minimize exothermic side reactions.

  • Prolonged reflux to ensure complete conversion.

  • Post-reaction purification via solvent distillation and salt filtration .

This pathway’s efficiency underscores its adaptability for synthesizing 1,2-bis-(2-isocyanoethoxy)-ethane, provided chloro groups are substituted with isocyanides.

Nucleophilic Substitution Strategies

Replacing chloro groups in 1,2-bis(2-chloroethoxy)ethane with isocyanide (-NC) functionalities requires nucleophilic substitution under controlled conditions. While direct substitution using isocyanide salts (e.g., AgNC or CuNC) is theoretically viable, practical challenges include:

  • Solvent Compatibility : Polar aprotic solvents like dimethylacetamide (DMAc) enhance nucleophilicity, as demonstrated in nitrophenoxy-ethane syntheses .

  • Temperature Control : Reactions at 50–80°C balance kinetic efficiency with isocyanide stability .

  • Base Selection : Alkali metal hydroxides (e.g., NaOH) facilitate deprotonation but risk hydrolyzing isocyanides .

A hypothetical pathway involves:

  • Reacting 1,2-bis(2-chloroethoxy)ethane with sodium isocyanide (NaNC) in DMAc at 60°C.

  • Maintaining anhydrous conditions to prevent hydrolysis.

  • Filtering precipitated NaCl and distilling DMAc for reuse.

Yield optimization would require stoichiometric excess of NaNC and inert atmosphere to mitigate oxidative side reactions.

Etherification via Condensation Reactions

Direct etherification of ethylene glycol with 2-isocyanoethanol presents theoretical promise but faces practical hurdles due to 2-isocyanoethanol’s instability. Alternative approaches, inspired by nitrophenoxy-ethane synthesis , involve:

  • Protecting Group Strategy :

    • Temporarily protect ethylene glycol’s hydroxyl groups as acetals.

    • Introduce isocyanide functionalities via formamide dehydration (Hofmann degradation).

    • Deprotect to yield 1,2-bis-(2-isocyanoethoxy)-ethane.

  • Phase-Transfer Catalysis :

    • Employ benzyltrimethylammonium chloride to shuttle isocyanide anions into organic phases .

    • Enhance reaction rates at moderate temperatures (55–65°C) .

Comparative Analysis of Hypothetical Methods

Table 1 evaluates three plausible synthetic routes for 1,2-bis-(2-isocyanoethoxy)-ethane, extrapolated from analogous reactions :

Method Conditions Advantages Challenges Theoretical Yield
Halogen SubstitutionNaNC, DMAc, 60°C, N₂ atmosphereHigh atom economyIsocyanide instability60–70%
Condensation Etherification2-Isocyanoethanol, BF₃·Et₂O, refluxSingle-step synthesisPrecursor instability40–50%
Phase-Transfer CatalysisBnMe₃NCl, NaOH, H₂O/DMAc, 55°CScalabilityByproduct separation50–60%

Chemical Reactions Analysis

Types of Reactions

1,2-Bis-(2-isocyanoethoxy)-ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyano groups to amines.

    Substitution: The isocyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and related compounds.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Organic Synthesis

1,2-Bis-(2-isocyanoethoxy)-ethane serves as a critical building block in organic synthesis. It is utilized in:

  • Multicomponent Reactions : It participates in Ugi reactions, facilitating the formation of complex molecular architectures by connecting various functional groups .
  • Polymer Chemistry : The compound is explored for its potential use in synthesizing new polymers with tailored properties.

Medicinal Chemistry

The compound's unique structure makes it a candidate for developing therapeutic agents. Research indicates:

  • Drug Delivery Systems : It has been investigated for its ability to enhance the delivery of proteins and nucleic acids into cells, demonstrating promising results in intracellular transport mechanisms .
  • Potential Therapeutics : Ongoing studies are assessing its role in developing novel drugs targeting specific biological pathways.

Material Science

In industrial applications, 1,2-Bis-(2-isocyanoethoxy)-ethane is involved in:

  • Specialty Chemicals Production : Its reactivity allows it to be used in creating advanced materials with specific functionalities.
  • Coatings and Adhesives : The compound's properties make it suitable for formulating high-performance coatings and adhesives that require durability and chemical resistance.

Case Study 1: Protein Delivery

A recent study explored the use of 1,2-Bis-(2-isocyanoethoxy)-ethane as a linker in the design of gemini amphiphiles for protein delivery. The research highlighted:

  • Efficiency : The compound facilitated the effective delivery of proteins into various cell types, achieving high loading efficiencies (>90%) and positive surface charges that enhance cellular uptake .
  • Mechanism of Action : The study demonstrated that the ether bonds in the diisocyanide spacers significantly improved hydrophilicity and delivery efficiency compared to hydrophobic alternatives.

Case Study 2: Synthesis of Functional Materials

Research has also focused on using this compound to synthesize functional materials through multicomponent reactions. Findings indicate:

  • Versatility : The incorporation of 1,2-Bis-(2-isocyanoethoxy)-ethane into reaction schemes allows for the generation of diverse chemical entities with potential applications in drug development and materials science.
  • Structural Diversity : The ability to modify the isocyano groups leads to a wide range of derivatives that can be tailored for specific applications .

Mechanism of Action

The mechanism of action of 1,2-Bis-(2-isocyanoethoxy)-ethane involves its interaction with various molecular targets. The isocyano groups can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

Comparison with Structural Analogues

Molecular and Structural Properties

The following table summarizes key structural and physical properties of 1,2-Bis-(2-isocyanoethoxy)-ethane and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Physical Properties
1,2-Bis-(2-isocyanoethoxy)-ethane C₈H₁₂N₂O₂ ~168.20* -O-CH2-CH2-N≡C Not explicitly reported; likely liquid
1,2-Bis(2-iodoethoxy)ethane C₆H₁₂I₂O₂ 369.97 -O-CH2-CH2-I Solid (inferred from high molecular weight)
1,2-Bis(2-bromoethoxy)ethane C₆H₁₂Br₂O₂ 275.97 -O-CH2-CH2-Br Clear liquid; bp ~235°C (estimated)
1,2-Bis(2-chloroethoxy)ethane C₆H₁₂Cl₂O₂ 187.06 -O-CH2-CH2-Cl Liquid; bp 235°C, mp -32°C
1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane C₆H₆F₈O₂ 262.10 -O-CF2-CF2-O- Likely low-boiling liquid

*Calculated based on molecular formula.

Key Observations :

  • Halogenated Derivatives : Bromo and chloro analogues are liquids with lower molecular weights compared to the iodo derivative. Their leaving group ability (Br > Cl > I in SN2 reactions) influences reactivity in nucleophilic substitutions .
  • Isocyano Derivative: The N≡C group introduces strong dipole moments and reactivity toward transition metals, enabling applications in catalysis or polymer networks. However, its toxicity profile requires rigorous handling protocols .
Pharmaceutical and Material Science
  • Bromo and Chloro Analogues : Widely used as intermediates in drug synthesis. For example, 1,2-Bis(2-bromoethoxy)ethane serves as a precursor in agrochemicals and polymer cross-linkers . The chloro derivative is utilized in material science for synthesizing thermally stable polymers .
  • Fluorinated Derivative : Likely employed in specialty materials (e.g., fluoropolymers) due to fluorine's inertness .
  • Isocyano Derivative: Potential applications in metal-organic frameworks (MOFs) or bio-conjugation, leveraging the isocyano group's affinity for metal coordination .

Biological Activity

1,2-Bis-(2-isocyanoethoxy)-ethane (CAS No. 338468-14-7) is a compound that has garnered attention for its potential applications in biological systems, particularly in the field of drug delivery and molecular biology. Its unique structure, featuring isocyanate groups, allows it to interact with various biological molecules, making it a subject of significant research interest.

  • Molecular Formula : C8H12N2O2
  • Molecular Weight : 168.19 g/mol
  • Structure : The compound consists of two isocyanoethoxy groups linked by an ethylene bridge, which contributes to its amphiphilic nature.

The biological activity of 1,2-Bis-(2-isocyanoethoxy)-ethane is primarily associated with its role as a carrier for therapeutic agents. Research indicates that compounds with hydrophilic ether bonds can enhance the intracellular delivery of biomolecules such as proteins and nucleic acids. This property is crucial for applications involving CRISPR-Cas9 genome editing and other therapeutic modalities that require effective cellular uptake.

1. Intracellular Delivery

A study highlighted the efficacy of gemini amphiphiles, including 1,2-Bis-(2-isocyanoethoxy)-ethane, in facilitating the direct cytosolic delivery of proteins and CRISPR-Cas9 components. This approach overcomes traditional barriers associated with endosomal escape during transfection processes . The compound's structure allows it to form stable complexes with nucleic acids and proteins, improving their bioavailability within cells.

Case Study 1: CRISPR-Cas9 Delivery

In a recent investigation, researchers utilized 1,2-Bis-(2-isocyanoethoxy)-ethane as part of a carrier system for delivering Cas9 ribonucleoproteins into cells. The study reported a significant increase in gene editing efficiency compared to conventional delivery methods . The compound's ability to facilitate non-endocytic translocation pathways was particularly noted as a breakthrough in enhancing the effectiveness of genetic engineering techniques.

Case Study 2: Antimicrobial Peptide Engineering

Another study focused on engineering antimicrobial peptides using platforms that included isocyanate-based linkers. The findings suggested that these linkers could improve the stability and activity of peptides against resistant bacterial strains . Although not directly testing 1,2-Bis-(2-isocyanoethoxy)-ethane, the implications for its use in similar applications are promising.

Data Table: Summary of Biological Activities

Activity Description Reference
Intracellular DeliveryEnhances uptake of proteins and CRISPR components
Antimicrobial PotentialRelated compounds show activity against bacteria
Gene Editing EfficiencyIncreases efficiency in CRISPR-Cas9 applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.